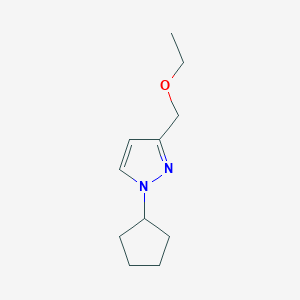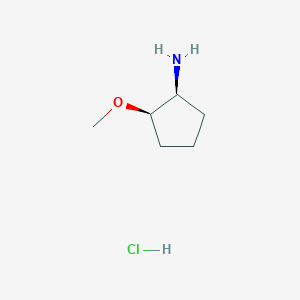
6-Ethyl-2,2-dimethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-2,2-dimethylpiperazine is a chemical compound with the molecular formula C8H18N2 . It is a derivative of piperazine, a heterocyclic organic compound . The compound is often found in the form of a dihydrochloride salt .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Two of the carbon atoms are substituted with methyl groups, and one of the nitrogen atoms is substituted with an ethyl group .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Natural Product Synthesis
Piperazine derivatives are crucial in the synthesis of complex natural products, especially in the realm of epidithiodiketopiperazines (ETPs) and related alkaloids. These compounds are known for their potent anticancer properties. For example, the total synthesis of ETP alkaloids has advanced the understanding of their molecular architecture and provided insights into their potential as anticancer molecules. The complexity of ETP alkaloids, with densely functionalized cores and multiple stereogenic centers, poses significant synthetic challenges that researchers have overcome through innovative strategies, highlighting the importance of piperazine derivatives in accessing biologically active natural products (Kim & Movassaghi, 2015).
Molecular Structure and Spectroscopy
The study of piperazine derivatives extends to understanding their molecular structure, hydrogen bonding, and basicity. For instance, research on N,N′-dimethylpiperazine betaines and their hydrohalides has provided insights into their crystal structures and spectroscopic properties. These studies are essential for elucidating the fundamental aspects of hydrogen bonding and molecular interactions, which are critical for designing more effective pharmaceuticals and materials (Dega-Szafran et al., 2002).
Pharmacology and Drug Design
The applications of piperazine derivatives in pharmacology are vast, with several compounds showing significant potential as therapeutic agents. For example, epipolythiodiketopiperazine (ETP) alkaloids, which share structural similarities with piperazine derivatives, have shown a broad range of potent biological properties, including anticancer, antitumor, and antibacterial activities. These activities are reflective of their structural diversity and underscore the potential of piperazine derivatives in drug discovery and development (Zhu et al., 2017).
Material Science and Polymer Chemistry
In material science, piperazine derivatives play a role in the synthesis and functionalization of polymers. For example, the polymerization kinetics of poly(amidoamine)s, involving piperazine as a monomer, have been studied in various solvents. These investigations provide valuable insights into the mechanisms of polymer formation and the properties of the resulting materials, which have applications in biomedicine, filtration, and catalysis (Manfredi et al., 2007).
Safety and Hazards
The safety data sheet for a similar compound, 1-Ethyl-2,2-dimethylpiperazine dihydrochloride, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is a flammable solid and may cause severe skin burns and eye damage. It may also cause respiratory irritation .
Zukünftige Richtungen
Piperazine derivatives, including 6-Ethyl-2,2-dimethylpiperazine, have potential applications in various fields due to their versatile chemical properties. They are often found in drugs or bioactive molecules, and their widespread presence is due to their different possible roles depending on their position in the molecule and on the therapeutic class . Future research may focus on exploring these applications further.
Eigenschaften
IUPAC Name |
6-ethyl-2,2-dimethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-4-7-5-9-6-8(2,3)10-7/h7,9-10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKZXMKECXRNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCC(N1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2961818.png)





![1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961824.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2961825.png)
![N-[(2-chlorophenyl)methyl]-N-methyl-3-oxobutanamide](/img/structure/B2961832.png)

![2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2961835.png)